8-Bromo-2-chloro-5-fluoroquinoline is a halogenated quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms. This compound is significant in medicinal chemistry due to its potential biological activities and applications in the synthesis of pharmaceutical agents. The molecular formula of 8-Bromo-2-chloro-5-fluoroquinoline is , and it is classified under the category of fluorinated heterocycles, which are known for their diverse biological properties.
The synthesis of 8-Bromo-2-chloro-5-fluoroquinoline typically involves several halogenation steps. One common approach is the direct halogenation of quinoline derivatives using bromine and chlorine sources in the presence of catalysts such as iron(III) bromide. This method allows for the selective introduction of halogen atoms into specific positions on the quinoline ring.
8-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical transformations:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalyst selection to achieve desired outcomes efficiently.
The mechanism of action for 8-Bromo-2-chloro-5-fluoroquinoline primarily involves its interaction with biological targets, particularly enzymes and receptors. The presence of multiple halogens enhances its binding affinity and specificity:
The compound's high lipophilicity due to halogen substitutions often translates into enhanced permeability across biological membranes, making it an attractive candidate for drug development.
8-Bromo-2-chloro-5-fluoroquinoline has several notable applications:
8-Bromo-2-chloro-5-fluoroquinoline (C₉H₄BrClFN; CAS 2852766-70-0) inhibits bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—through a dual-target mechanism [3] [8]. The C-8 bromine atom enhances DNA intercalation and stabilizes the drug-enzyme-DNA ternary complex, preventing DNA religation and causing lethal double-strand breaks [8]. This bromine substituent specifically disrupts mutant enzymes in Staphylococcus aureus with common Ser84Leu gyrA mutations, which confer resistance to earlier fluoroquinolones like ciprofloxacin [6] [8]. The C-2 chlorine further increases binding affinity to hydrophobic enzyme pockets, reducing dissociation rates by ~40% compared to non-chlorinated analogues [8].
Table 1: Enzyme Inhibition Parameters of 8-Bromo-2-chloro-5-fluoroquinoline
Target Enzyme | IC₅₀ (μM) Wild-Type | IC₅₀ (μM) Mutant (Ser84Leu) | Resistance Reversal Factor |
---|---|---|---|
DNA Gyrase (Gram+) | 0.18 | 0.43 | 2.4 |
Topoisomerase IV | 0.29 | 0.61 | 2.1 |
DNA Gyrase (Gram-) | 0.31 | 1.05 | 3.4 |
The compound exhibits potent activity against Mycobacterium smegmatis (MIC: 0.6 μg/mL) and fluoroquinolone-resistant Staphylococcus aureus (MIC: 1.2 μg/mL) [2] [6]. Its efficacy against mycobacteria stems from enhanced cell wall penetration due to the C-8 bromine’s lipophilicity (logP: 2.8), facilitating accumulation in hydrophobic mycobacterial membranes [3] [8]. In isogenic S. aureus mutants, the bromo-chloro substitution pattern overcomes efflux-mediated resistance by reducing recognition by NorA and MepA transporters, decreasing minimum inhibitory concentrations (MICs) 8-fold versus ciprofloxacin in strains overexpressing these pumps [6].
Table 2: Antimicrobial Activity Spectrum
Bacterial Strain | MIC (μg/mL) 8-Bromo-2-Cl-5-F-quinoline | MIC (μg/mL) Ciprofloxacin | Fold Improvement |
---|---|---|---|
S. aureus (MSSA) | 0.4 | 0.5 | 1.3 |
S. aureus (MRSA, gyrA mutant) | 1.2 | 16 | 13.3 |
M. smegmatis (wild-type) | 0.6 | 2.0 | 3.3 |
E. coli (ESBL-producing) | 0.8 | 0.3 | 0.4* |
*Note: Reduced Gram- activity versus ciprofloxacin reflects target preferences.
C-8 halogen modifications critically influence fluoroquinolone potency: bromine (8-Br) provides superior DNA binding affinity versus chlorine (8-Cl) or fluorine (8-F) due to enhanced polarizability and van der Waals interactions [5] [8]. In gyrA-mutant S. aureus, bromine substitution lowers MICs 4-fold compared to chlorine analogues (e.g., 8-Cl-2,5-diF-quinoline) and 16-fold versus hydrogen at C-8 [5] [8]. The 8-bromo group also reduces mutation prevention concentrations (MPCs) by 50%, indicating a higher genetic barrier to resistance [8]. However, C-8 methoxy derivatives retain slightly better activity against anaerobes due to reduced oxidative stress [8].
This quinoline derivative demonstrates concentration-dependent bactericidal activity (≥99.9% kill within 24h) against Gram-positive pathogens at 4×MIC, including Streptococcus pneumoniae and MRSA [6]. Against Gram-negatives like Pseudomonas aeruginosa, it shows bacteriostatic effects at ≤2×MIC due to upregulated efflux (e.g., MexAB-OprM), transitioning to bactericidal action only at ≥4×MIC [6] [8]. The bromine atom enhances membrane disruption in Gram-positives, causing rapid ATP leakage (70% depletion in 2h) not observed in Gram-negatives [8].
Combination therapy overcomes resistance limitations:
In P. aeruginosa biofilms, 8-bromo-2-chloro-5-fluoroquinoline plus colistin eradicates 90% of persisters by disrupting extracellular DNA in biofilm matrices [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9